![molecular formula C38H51N7O9S B12316030 [2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotina-PEG2-Azida Escindible por UV: es un compuesto que combina biotina, polietilenglicol (PEG2) y un grupo azida. Este compuesto es particularmente notable por su capacidad de ser escindido por luz ultravioleta (UV), lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas. El grupo azida permite reacciones de química click, que son ampliamente utilizadas en bioconjugación y etiquetado molecular.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Biotina-PEG2-Azida Escindible por UV se sintetiza a través de una serie de reacciones químicas que involucran la conjugación de biotina, PEG2 y un grupo azida. El grupo azida se introduce a través de una reacción de cicloadición azida-alquino catalizada por cobre (CuAAC) con moléculas que contienen grupos alquinos . Esta reacción es conocida por su alta eficiencia y especificidad.
Métodos de Producción Industrial: La producción industrial de Biotina-PEG2-Azida Escindible por UV implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso incluye la purificación del producto final para lograr niveles de alta pureza, típicamente superiores al 95% .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Biotina-PEG2-Azida Escindible por UV se somete a varios tipos de reacciones químicas, que incluyen:
Cicloadición azida-alquino catalizada por cobre (CuAAC): Esta reacción implica que el grupo azida reacciona con moléculas que contienen alquinos para formar enlaces triazoles estables.
Cicloadición azida-alquino promovida por tensión (SPAAC): Esta reacción ocurre con moléculas que contienen grupos dibenzociclooctino (DBCO) o biciclononino (BCN).
Reactivos y Condiciones Comunes:
Reacción CuAAC: Catalizadores de cobre (I), moléculas que contienen alquinos y solventes apropiados como dimetilsulfóxido (DMSO) o metanol (MeOH).
Reacción SPAAC: Moléculas que contienen DBCO o BCN, típicamente realizadas en medios acuosos.
Principales Productos Formados:
Reacción CuAAC: Formación de enlaces triazoles estables.
Reacción SPAAC: Formación de enlaces triazoles sin la necesidad de catalizadores de cobre.
Aplicaciones Científicas De Investigación
Química: La Biotina-PEG2-Azida Escindible por UV se utiliza en química click para el etiquetado eficiente y específico de biomoléculas. Permite la conjugación de diversas moléculas, lo que facilita el estudio de interacciones químicas complejas .
Biología: En investigación biológica, este compuesto se utiliza para el etiquetado y seguimiento de proteínas, ácidos nucleicos y otras biomoléculas. La propiedad escindible por UV permite la liberación controlada y la activación de biotina, lo que permite un control temporal preciso en estudios biológicos .
Medicina: La Biotina-PEG2-Azida Escindible por UV se emplea en sistemas de administración de fármacos donde la liberación controlada de agentes terapéuticos es crucial. La capacidad del compuesto para ser escindido por luz UV permite la administración dirigida y la activación de fármacos en sitios específicos .
Industria: En aplicaciones industriales, este compuesto se utiliza en el desarrollo de materiales avanzados y nanotecnología. Su capacidad para someterse a reacciones de química click lo convierte en una herramienta valiosa para crear arquitecturas moleculares complejas .
Mecanismo De Acción
El mecanismo de acción de la Biotina-PEG2-Azida Escindible por UV involucra la reacción fotoquímica del grupo azida cuando se expone a luz UV. Esta reacción conduce a la escisión del compuesto y la liberación de la porción biotina-PEG2 . La biotina liberada puede entonces interactuar con la estreptavidina u otras proteínas que unen biotina, lo que facilita varios ensayos bioquímicos y procesos de purificación .
Comparación Con Compuestos Similares
Compuestos Similares:
Biotina-PEG2-Azida: Similar a la Biotina-PEG2-Azida Escindible por UV pero carece de la propiedad escindible por UV.
Biotina-PEG3-Azida: Contiene una unidad PEG adicional, lo que proporciona una mayor solubilidad y flexibilidad.
Biotina-PEG4-Azida: Aumenta aún más la solubilidad y la flexibilidad en comparación con las variantes PEG2 y PEG3.
Singularidad: La Biotina-PEG2-Azida Escindible por UV se destaca por su propiedad escindible por UV, lo que permite la liberación y activación controladas de la biotina. Esta característica proporciona control espaciotemporal sobre los procesos de etiquetado y modificación, lo que lo hace muy valioso en aplicaciones que requieren un control preciso .
Propiedades
Fórmula molecular |
C38H51N7O9S |
|---|---|
Peso molecular |
781.9 g/mol |
Nombre IUPAC |
[2-[2-oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50) |
Clave InChI |
OGIXHRMZZVHOQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



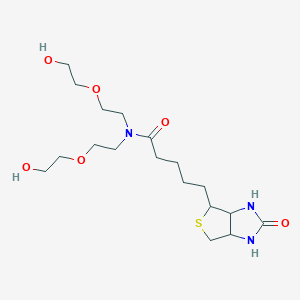
![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
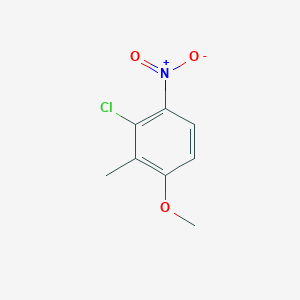
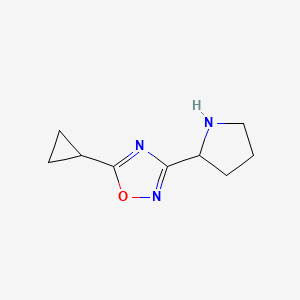
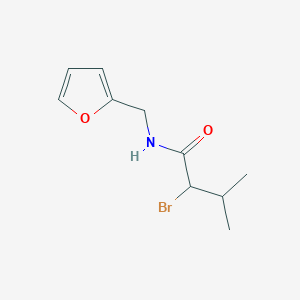
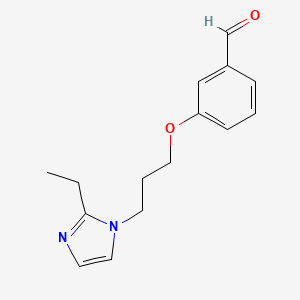
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
